2-[(2,3-Dimethylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2,3-DIMETHYLPHENYL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a furan ring, a triazole ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHYLPHENYL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER typically involves multi-step reactions. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For instance, the formation of the triazole ring can be achieved through the reaction of hydrazine derivatives with imidic esters . The furan ring is often introduced via cyclization reactions involving electrophilic carbons .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts like DMAP (4-Dimethylaminopyridine) can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHYLPHENYL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3-DIMETHYLPHENYL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,3-DIMETHYLPHENYL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER involves its interaction with molecular targets such as CDK2. It inhibits the activity of CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioxopyrimidines: Known for their diverse biological activities, including antioxidant and anticancer properties.
Uniqueness
2,3-DIMETHYLPHENYL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER stands out due to its unique combination of a furan ring, a triazole ring, and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C28H22N4O2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[(2,3-dimethylphenoxy)methyl]-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C28H22N4O2/c1-18-10-9-15-22(19(18)2)33-16-23-30-27-25-24(20-11-5-3-6-12-20)26(21-13-7-4-8-14-21)34-28(25)29-17-32(27)31-23/h3-15,17H,16H2,1-2H3 |
InChI Key |
ABGWJAZSSMVVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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